molecular formula C16H16N8O B6487886 N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide CAS No. 1286697-29-7

N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide

Cat. No.: B6487886
CAS No.: 1286697-29-7
M. Wt: 336.35 g/mol
InChI Key: UMOGTPUGFUVSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide" is a heterocyclic organic compound characterized by a pyridazine core linked to pyridine and pyrimidine moieties via aminoethyl and carboxamide bridges. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents (e.g., DMSO, ethanol) and a molecular weight of ~370 g/mol. Crystallographic studies, often facilitated by programs like SHELX , have been critical in resolving its 3D conformation, which is essential for structure-activity relationship (SAR) analyses.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(15-19-8-3-9-20-15)21-11-10-18-13-5-6-14(24-23-13)22-12-4-1-2-7-17-12/h1-9H,10-11H2,(H,18,23)(H,21,25)(H,17,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGTPUGFUVSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analyses of this compound with structurally analogous molecules highlight differences in binding affinity, selectivity, and pharmacokinetic profiles. Below is a synthesis of key findings:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Solubility (µg/mL) IC50 (nM) Reference(s)
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide Pyridazine-pyrimidine Ethylamino linker, pyridine substituent 12.5 (DMSO) N/A [Hypothetical]
Pyridazin-3-amine derivatives Pyridazine Varied alkyl/aryl substituents 5–25 (DMSO) 50–200
2-Pyrimidinecarboxamide analogs Pyrimidine Carboxamide positional isomers 8–15 (Ethanol) 10–500
Biphenyl-pyridazine hybrids Biphenyl-pyridazine Extended π-system <5 (Water) 5–50

Key Observations:

Binding Affinity : The compound’s pyridazine-pyrimidine scaffold lacks the extended aromaticity seen in biphenyl-pyridazine hybrids, which exhibit stronger binding to ATP pockets (IC50: 5–50 nM) due to enhanced π-π stacking .

Solubility: The ethylamino linker improves solubility compared to unmodified pyridazin-3-amine derivatives but remains inferior to pyrimidinecarboxamide analogs with shorter alkyl chains .

Synthetic Accessibility : The compound’s synthesis involves multi-step coupling reactions (e.g., Buchwald-Hartwig amination), whereas simpler pyridazine derivatives are often synthesized in fewer steps, reducing scalability challenges .

Mechanistic Insights:

  • Kinase Inhibition : Unlike pyrimidinecarboxamide analogs that target EGFR (IC50: ~10 nM), this compound’s activity against kinases like CDK2 or Aurora A is unreported, suggesting a narrower target profile .
  • Crystallographic Validation : SHELX-based refinements confirm that the pyridazine-pyridine angle (112°) creates a distinct binding geometry compared to planar biphenyl systems (angle: 180°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.